6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-methylpyrazole-3-carboxylic acid with an appropriate azetidine derivative under conditions that promote the formation of the azetidin-3-yl intermediate.
Coupling with 4-Chlorophenyl Derivative: The azetidin-3-yl intermediate is then coupled with a 4-chlorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Cyclization to Form Pyridazinone Ring: The final step involves cyclization to form the pyridazinone ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- 6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-thione
- 6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a chlorophenyl and azetidin-3-yl moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-22-16(8-9-20-22)18(26)23-10-14(11-23)24-17(25)7-6-15(21-24)12-2-4-13(19)5-3-12/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERBIPSCVRRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.